molecular formula C8H14N2O2 B2663459 Decahydropyrido[2,3-f][1,4]oxazepin-5-one CAS No. 2089255-30-9

Decahydropyrido[2,3-f][1,4]oxazepin-5-one

Cat. No.: B2663459
CAS No.: 2089255-30-9
M. Wt: 170.212
InChI Key: WDTACVPORBBWHF-UHFFFAOYSA-N
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Description

Decahydropyrido[2,3-f][1,4]oxazepin-5-one is a heterocyclic compound with a unique structure that includes a fused pyridine and oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydropyrido[2,3-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Decahydropyrido[2,3-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl or aryl groups .

Scientific Research Applications

Decahydropyrido[2,3-f][1,4]oxazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Decahydropyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydropyrido[2,3-f][1,4]oxazepin-5-one is unique due to its specific ring fusion and the resulting chemical properties.

Properties

IUPAC Name

3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8-7-6(2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTACVPORBBWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)NCCO2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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